molecular formula C6H5BrO3 B13947997 3-Bromobenzene-1,2,4-triol CAS No. 99910-88-0

3-Bromobenzene-1,2,4-triol

Katalognummer: B13947997
CAS-Nummer: 99910-88-0
Molekulargewicht: 205.01 g/mol
InChI-Schlüssel: LOODGNRNUNRBRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromobenzene-1,2,4-triol is an organic compound with the molecular formula C6H3BrO3 It is a derivative of benzene, where three hydroxyl groups and one bromine atom are attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobenzene-1,2,4-triol typically involves the bromination of benzene-1,2,4-triol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds as follows:

C6H3(OH)3+Br2C6H3Br(OH)3+HBrC6H3(OH)3 + Br2 \rightarrow C6H3Br(OH)3 + HBr C6H3(OH)3+Br2→C6H3Br(OH)3+HBr

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromobenzene-1,2,4-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form benzene-1,2,4-triol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 3-bromo-1,2,4-benzenetriol quinone.

    Reduction: Formation of benzene-1,2,4-triol.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Bromobenzene-1,2,4-triol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Bromobenzene-1,2,4-triol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    Bromobenzene: A simpler compound with only one bromine atom attached to the benzene ring.

    Benzene-1,2,4-triol: The parent compound without the bromine atom.

    4-Bromobenzene-1,2,3-triol: A structural isomer with the bromine atom and hydroxyl groups in different positions.

Uniqueness: 3-Bromobenzene-1,2,4-triol is unique due to the specific arrangement of the bromine atom and hydroxyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

99910-88-0

Molekularformel

C6H5BrO3

Molekulargewicht

205.01 g/mol

IUPAC-Name

3-bromobenzene-1,2,4-triol

InChI

InChI=1S/C6H5BrO3/c7-5-3(8)1-2-4(9)6(5)10/h1-2,8-10H

InChI-Schlüssel

LOODGNRNUNRBRR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1O)O)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.